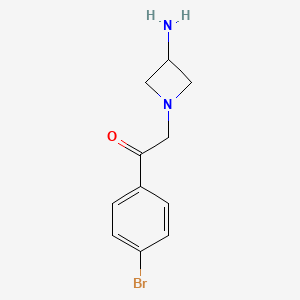
2-(3-Aminoazetidin-1-yl)-1-(4-bromophenyl)ethan-1-one
Overview
Description
2-(3-Aminoazetidin-1-yl)-1-(4-bromophenyl)ethan-1-one, also known as 3-Aminoazetidine-1-one or AAZ, is an organic compound belonging to the family of azetidines. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. AAZ is a versatile compound that can be used for a variety of applications, such as the synthesis of chiral compounds, the preparation of new materials, and the production of drugs.
Scientific Research Applications
Synthesis and Biological Evaluation
Derivatives similar to "2-(3-Aminoazetidin-1-yl)-1-(4-bromophenyl)ethan-1-one" have been synthesized and evaluated for their biological activities, including antimicrobial and enzyme inhibition properties. For instance, compounds with bromophenyl groups have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Kuramoto et al., 2003).
Chemical Synthesis and Modification
Research on similar compounds focuses on their synthesis and structural modification, aiming to explore their pharmacological potential or improve their physical properties. Studies include the development of efficient synthesis methods for producing derivatives with specific substituents that might influence the biological activity or solubility of the compounds. The structural analysis, such as X-ray diffraction, helps in understanding the compound's conformation and its potential interactions with biological targets (B. F. Abdel-Wahab et al., 2023).
Potential as Inhibitors
Some derivatives are studied for their potential as inhibitors against specific enzymes or for their corrosion inhibition properties, which could be valuable in both pharmaceutical and industrial applications. For example, thiazole and thiadiazole derivatives have been explored for their inhibition performances on metal corrosion, indicating a cross-disciplinary interest in such compounds for protective coatings or in material science (S. Kaya et al., 2016).
Pharmacological Research
Extensive pharmacological research is being conducted on compounds with the azetidine and bromophenyl moieties to assess their therapeutic potential. This includes investigating their antimicrobial, antifungal, and anti-inflammatory activities, which could lead to new treatments for various diseases. The studies often involve both in vitro and in vivo methods to evaluate the efficacy and safety of these compounds (M. V. Ohloblina et al., 2022).
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-3-1-8(2-4-9)11(15)7-14-5-10(13)6-14/h1-4,10H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIUZUKXWAAHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(4-bromophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





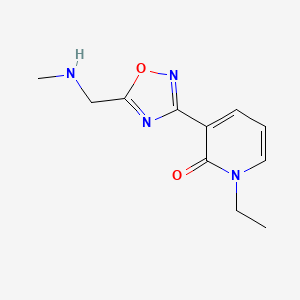


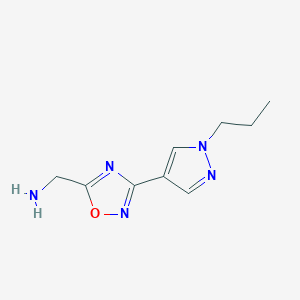
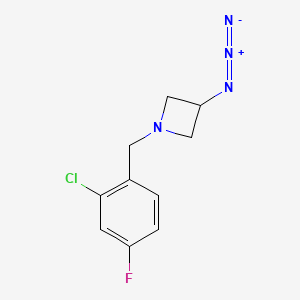


![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)
![4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488878.png)
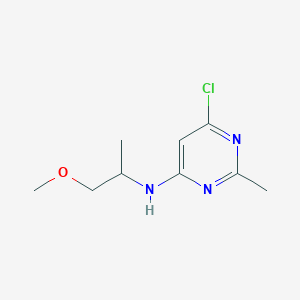
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488882.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1488884.png)